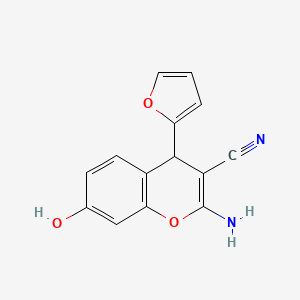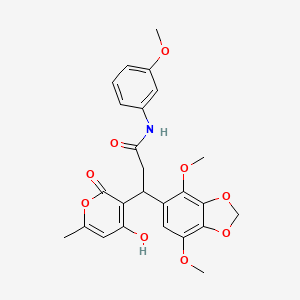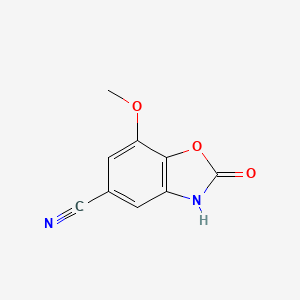![molecular formula C20H26N2O4 B14942833 2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate](/img/structure/B14942833.png)
2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE is a complex organic compound with the molecular formula C20H26N2O4 and a molecular weight of 358.431 Da This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a furan ring, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzoic acid with 3-(2-furyl)-3-oxopropylamine to form an intermediate, which is then reacted with diethylaminoethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the oxopropyl moiety can be reduced to form alcohols.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the carbonyl group can yield 3-(2-furyl)-3-hydroxypropyl derivatives.
Scientific Research Applications
2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE involves its interaction with molecular targets and pathways within biological systems. The diethylaminoethyl group can interact with receptors and enzymes, while the furan ring and benzoate moiety can participate in various biochemical reactions. These interactions can modulate cellular processes and pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(DIETHYLAMINO)ETHYL 4-AMINO-2-PROPOXYBENZOATE: This compound has a similar structure but with a propoxy group instead of the furan ring.
2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE HYDROCHLORIDE: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The combination of the diethylaminoethyl group, furan ring, and benzoate moiety makes it a versatile compound with diverse applications in scientific research.
Properties
Molecular Formula |
C20H26N2O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[[3-(furan-2-yl)-3-oxopropyl]amino]benzoate |
InChI |
InChI=1S/C20H26N2O4/c1-3-22(4-2)13-15-26-20(24)16-7-9-17(10-8-16)21-12-11-18(23)19-6-5-14-25-19/h5-10,14,21H,3-4,11-13,15H2,1-2H3 |
InChI Key |
ZHMJGJMKOVSYQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B14942750.png)
![1-Acetyl-N-[3-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)propyl]-N-methyl-5-indolinesulfonamide](/img/structure/B14942751.png)

![4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile](/img/structure/B14942764.png)
![6-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942774.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine](/img/structure/B14942785.png)
![N-(3-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14942795.png)


![Methyl 12-(4-ethoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B14942816.png)
![4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14942818.png)
![Methyl 6-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B14942824.png)
![7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B14942832.png)
![1-(4-Ethoxyphenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14942836.png)
